Hydron;phenoxide
Hydron;phenoxide
Phenol is both a manufactured chemical and a natural substance. It is a colorless-to-white solid when pure. The commercial product is a liquid. Phenol has a distinct odor that is sickeningly sweet and tarry. You can taste and smell phenol at levels lower than those that are associated with harmful effects. Phenol evaporates more slowly than water, and a moderate amount can form a solution with water. Phenol can catch fire. Phenol is used primarily in the production of phenolic resins and in the manufacture of nylon and other synthetic fibers. It is also used in slimicides (chemicals that kill bacteria and fungi in slimes), as a disinfectant and antiseptic, and in medicinal preparations such as mouthwash and sore throat lozenges.
Phenol, also known as hydroxybenzene or acide carbolique, belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids. These are phenols that are unsubstituted at the 4-position. Phenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Phenol has been found throughout most human tissues, and has also been detected in most biofluids, including urine, sweat, blood, and feces. Phenol exists in all eukaryotes, ranging from yeast to humans. Phosphoadenosine phosphosulfate and phenol can be converted into adenosine 3', 5'-diphosphate and phenol sulphate; which is mediated by the enzyme sulfotransferase 1A1. In humans, phenol is involved in the sulfate/sulfite metabolism pathway. Phenol is also involved in the metabolic disorder called sulfite oxidase deficiency. Phenol is a potentially toxic compound. Phenol has been found to be associated with several diseases known as irritable bowel syndrome, crohn's disease, and ulcerative colitis; phenol has also been linked to the inborn metabolic disorders including celiac disease.
Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175°F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105°F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.
Phenol, also known as hydroxybenzene or acide carbolique, belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids. These are phenols that are unsubstituted at the 4-position. Phenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Phenol has been found throughout most human tissues, and has also been detected in most biofluids, including urine, sweat, blood, and feces. Phenol exists in all eukaryotes, ranging from yeast to humans. Phosphoadenosine phosphosulfate and phenol can be converted into adenosine 3', 5'-diphosphate and phenol sulphate; which is mediated by the enzyme sulfotransferase 1A1. In humans, phenol is involved in the sulfate/sulfite metabolism pathway. Phenol is also involved in the metabolic disorder called sulfite oxidase deficiency. Phenol is a potentially toxic compound. Phenol has been found to be associated with several diseases known as irritable bowel syndrome, crohn's disease, and ulcerative colitis; phenol has also been linked to the inborn metabolic disorders including celiac disease.
Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175°F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105°F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.
Brand Name:
Vulcanchem
CAS No.:
108-95-2
VCID:
VC0047542
InChI:
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
SMILES:
[H+].C1=CC=C(C=C1)[O-]
Molecular Formula:
C6H6O
C6H5OH
C6H5OH
C6H6O
C6H5OH
C6H5OH
C6H6O
Molecular Weight:
94.11 g/mol
Hydron;phenoxide
CAS No.: 108-95-2
Reference Standards
VCID: VC0047542
Molecular Formula: C6H6O
C6H5OH
C6H5OH
C6H6O
Molecular Weight: 94.11 g/mol
CAS No. | 108-95-2 |
---|---|
Product Name | Hydron;phenoxide |
Molecular Formula | C6H6O C6H5OH C6H5OH C6H6O |
Molecular Weight | 94.11 g/mol |
IUPAC Name | hydron;phenoxide |
Standard InChI | InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H |
Standard InChIKey | ISWSIDIOOBJBQZ-UHFFFAOYSA-N |
SMILES | [H+].C1=CC=C(C=C1)[O-] |
Canonical SMILES | [H+].C1=CC=C(C=C1)[O-] |
Boiling Point | 360 °F at 760 mm Hg (NTP, 1992) 359 °F at 760 mm Hg (NIOSH, 2016) 359.1 °F at 760 mm Hg (EPA, 1998) 181.8 °C 181.75 °C @ 101.3 kPa 182 °C 359°F |
Colorform | Colorless acicular crystals or white, crystalline mass White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light. Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.] |
Density | 1.04 at 105.8 °F (USCG, 1999) 1.06 (NIOSH, 2016) 1.0722 at 68 °F (EPA, 1998) 1.071 g/cu cm 1.06 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 1.06 |
Flash Point | 175 °F (NTP, 1992) 175 °F (NIOSH, 2016) 174.2 °F (EPA, 1998) 175 °F; 79 °C, (Closed cup) 85 °C, (Open cup) 79 °C c.c. 175°F |
Melting Point | 109 °F (NTP, 1992) 109 °F (NIOSH, 2016) 109 °F (EPA, 1998) 40.9 °C Fp 41 ° 40.91 °C 40.9°C 41 °C 109°F |
Physical Description | Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues. Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175°F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105°F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals. Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals. Phenol, solid appears as a solid melting at 110°F. Colorless if pure, otherwise pink or red. Flash point 175°F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives. DryPowder; Liquid; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid Solid COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR. White crystalline mass, sharp, medicinal, sweet, tarry odour Colorless to light-pink, crystalline solid with a sweet, acrid odor. Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] |
Description | Phenol is both a manufactured chemical and a natural substance. It is a colorless-to-white solid when pure. The commercial product is a liquid. Phenol has a distinct odor that is sickeningly sweet and tarry. You can taste and smell phenol at levels lower than those that are associated with harmful effects. Phenol evaporates more slowly than water, and a moderate amount can form a solution with water. Phenol can catch fire. Phenol is used primarily in the production of phenolic resins and in the manufacture of nylon and other synthetic fibers. It is also used in slimicides (chemicals that kill bacteria and fungi in slimes), as a disinfectant and antiseptic, and in medicinal preparations such as mouthwash and sore throat lozenges. Phenol, also known as hydroxybenzene or acide carbolique, belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids. These are phenols that are unsubstituted at the 4-position. Phenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Phenol has been found throughout most human tissues, and has also been detected in most biofluids, including urine, sweat, blood, and feces. Phenol exists in all eukaryotes, ranging from yeast to humans. Phosphoadenosine phosphosulfate and phenol can be converted into adenosine 3', 5'-diphosphate and phenol sulphate; which is mediated by the enzyme sulfotransferase 1A1. In humans, phenol is involved in the sulfate/sulfite metabolism pathway. Phenol is also involved in the metabolic disorder called sulfite oxidase deficiency. Phenol is a potentially toxic compound. Phenol has been found to be associated with several diseases known as irritable bowel syndrome, crohn's disease, and ulcerative colitis; phenol has also been linked to the inborn metabolic disorders including celiac disease. Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175°F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105°F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals. |
Related CAS | 139-02-6 (hydrochloride salt) |
Shelf Life | Prone to redden on exposure to air and light, hastened by presence of alkalinity. |
Solubility | 50 to 100 mg/mL at 66° F (NTP, 1992) 9 % at 77° F (NIOSH, 2016) 82800 mg/L (at 25 °C) 0.88 M 82.8 mg/mL at 25 °C 1 g/15 ml water 1 g/12 ml benzene Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides Miscible with acetone Very soluble in ether and partially dissociated organic in general; less soluble in parafinic hydrocarbons Limited solubility in water from 0 to 65 °C; above 65.3 °C phenol and water are miscible in all proportions In water, 8.28X10+4 mg/l @ 25 °C Solubility in water, g/l at 20 °C: 84 (moderate) soluble in water very soluble (in ethanol) (77°F): 9% |
Synonyms | 2-Allphenol; Benzenol; Carbolic Acid; ENT 1814; Hydroxybenzene; Monohydroxybenzene; Monophenol; NSC 36808; Oxybenzene; Phenic Acid; Phenyl Alcohol; Phenyl Hydrate; Phenyl Hydroxide; Phenylic Acid; Phenylic Alcohol; |
Vapor Density | 3.24 (NTP, 1992) (Relative to Air) 3.24 (EPA, 1998) (Relative to Air) 3.24 (Air= 1) Relative vapor density (air = 1): 3.2 3.24 |
Vapor Pressure | 0.2 mm Hg at 68 °F ; 0.35 mm Hg at 77° F (NTP, 1992) 0.4 mm Hg (NIOSH, 2016) 0.3513 mm Hg at 77 °F (EPA, 1998) 0.35 mmHg 0.35 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: 47 0.4 mmHg |
Reference | 1. Silva PJ. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. J Org Chem. 2009 Jan 16;74(2):914-6. doi: 10.1021/jo8018736. PMID: 19053615. 2. Kütt A, Movchun V, Rodima T, Dansauer T, Rusanov EB, Leito I, Kaljurand I, Koppel J, Pihl V, Koppel I, Ovsjannikov G, Toom L, Mishima M, Medebielle M, Lork E, Röschenthaler GV, Koppel IA, Kolomeitsev AA. Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. J Org Chem. 2008 Apr 4;73(7):2607-20. doi: 10.1021/jo702513w. Epub 2008 Mar 7. PMID: 18324831. 3. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938. 4. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938. |
PubChem Compound | 20488062 |
Last Modified | Nov 12 2021 |
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